molecular formula C8H5N3O3 B12360092 7-nitro-4aH-quinoxalin-2-one

7-nitro-4aH-quinoxalin-2-one

Katalognummer: B12360092
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: XRVFLCQGJGBZHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-nitro-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxalin-2-one, which is known for its wide range of applications in pharmaceutical and materials science. The nitro group at the 7th position enhances its chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-4aH-quinoxalin-2-one can be achieved through various methods. One common approach involves the nitration of quinoxalin-2-one. This can be done using tert-butyl nitrite as a nitrating agent under mild conditions . Another method involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Analyse Chemischer Reaktionen

Types of Reactions

7-nitro-4aH-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Reduction: 7-amino-4aH-quinoxalin-2-one.

    Substitution: Various substituted quinoxalin-2-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-nitro-4aH-quinoxalin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-nitro-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects include inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxalin-2-one: The parent compound without the nitro group.

    7-amino-4aH-quinoxalin-2-one: The reduced form of 7-nitro-4aH-quinoxalin-2-one.

    5-nitro-4aH-quinoxalin-2-one: Another nitro-substituted derivative.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H5N3O3

Molekulargewicht

191.14 g/mol

IUPAC-Name

7-nitro-4aH-quinoxalin-2-one

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4,6H

InChI-Schlüssel

XRVFLCQGJGBZHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC(=O)C=NC21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.